Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
Description
Chemical Structure and Properties Fmoc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a non-natural amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a 2,4-dichlorobenzyl substituent, and a stereochemically defined (S)-configuration at the α-carbon. Its IUPAC name is (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dichlorobenzyl)propanoic acid, with a molecular formula of C₂₄H₁₉Cl₂NO₄ and a molecular weight of 456.33 g/mol . This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce sterically hindered or halogenated aromatic side chains into peptides, enabling modulation of peptide stability, solubility, and receptor-binding affinity.
Properties
Molecular Formula |
C25H21Cl2NO4 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
ALVXBSMVLRYCLH-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2,4-dichlorobenzyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The 2,4-dichlorobenzyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Triethylamine or other bases in organic solvents.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases.
Major Products
Deprotection: Free amino group-containing derivatives.
Substitution: Various substituted benzyl derivatives.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: In the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the reactivity and properties of the resulting peptides, potentially affecting their biological activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Fmoc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid with structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activity:
Key Findings from Comparative Studies
Substituent Position and Bioactivity: The 2,4-dichlorobenzyl group in this compound shows stronger collagenase inhibition (IC₅₀ ~1.48 mM) compared to its 2,6-dichloro analogue (IC₅₀ = 1.31 mM) due to optimized π–π interactions with Tyr201 in the enzyme’s active site . Fluorine substitution (e.g., in Fmoc-(S)-2-chloro-4-fluorophenylalanine) enhances polarity and hydrogen-bonding capacity, improving kinase selectivity .
Synthetic Accessibility: Compounds with dichlorobenzyl groups (e.g., 3f) exhibit lower synthetic yields (40%) compared to non-halogenated analogues (100% yield for 3g) due to steric challenges during amide coupling . Fmoc-protected derivatives generally show higher purity (>95%) in SPPS compared to Boc-protected counterparts, as evidenced by HPLC data .
Thermal and Chemical Stability: The tert-butoxymethyl group in Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid confers higher thermal stability (decomposition >200°C) compared to dichlorobenzyl analogues (melting points ~78–128°C) .
Research Implications
- Peptide Engineering : Substituent choice (e.g., halogen vs. alkyl) allows fine-tuning of peptide pharmacokinetics, as seen in improved serum stability of dichlorobenzyl-containing peptides .
Biological Activity
Fmoc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a synthetic compound that serves as a versatile building block in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dichlorobenzyl substituent, enhances its potential biological activities. This article details its biological activity, synthesis, and related research findings.
- Molecular Formula : C₁₈H₁₉Cl₂N₃O₄
- Molecular Weight : 456.32 g/mol
- CAS Number : 501015-35-6
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Protection of Amino Group : The Fmoc group is added to protect the amino group during synthesis.
- Formation of the Dichlorobenzyl Side Chain : The dichlorobenzyl moiety is introduced through various synthetic routes.
- Purification : The final product is purified to achieve high purity levels, usually exceeding 95%.
Case Studies and Research Findings
A review of the literature reveals that compounds similar to this compound have been investigated for their biological activities:
- Cytotoxicity Studies : Research has indicated that certain derivatives exhibit significant cytotoxic effects against human leukemia cells (CEM), with IC50 values as low as 0.13 µM for some conjugates .
- Antimicrobial Activity Assessment : Studies employing agar-well diffusion methods showed that synthesized molecules containing chlorinated substituents had enhanced antibacterial activity against both Gram-positive and Gram-negative organisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid | Different dichloro substitution | May exhibit different biological activities |
| Fmoc-(S)-beta-phenylalanine | Lacks chlorinated substituents | Commonly used in peptide synthesis |
| Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | Contains a nitro group instead of chlorine | Potentially different pharmacological properties |
This table highlights the uniqueness of this compound through its specific dichloro substitution and its applications in peptide chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
